molecular formula C38H44N2O2 B14094953 4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine

4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine

Cat. No.: B14094953
M. Wt: 560.8 g/mol
InChI Key: NPYGILQVQLESKX-UHFFFAOYSA-N
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Description

4,4’-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2’-bipyridine is an organic compound with the molecular formula C38H44N2O2 and a molecular weight of 560.77 g/mol This compound is characterized by its bipyridine core, which is substituted with two styryl groups bearing hexyloxy substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2’-bipyridine typically involves the following steps:

    Preparation of 4-(hexyloxy)benzaldehyde: This intermediate is synthesized by reacting 4-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 4,4’-di(bromomethyl)-2,2’-bipyridine: This compound is prepared by brominating 4,4’-dimethyl-2,2’-bipyridine using N-bromosuccinimide (NBS).

    Formation of the final product: The final step involves the Wittig reaction between 4-(hexyloxy)benzaldehyde and 4,4’-di(bromomethyl)-2,2’-bipyridine in the presence of a phosphonium ylide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2’-bipyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bipyridine core can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

4,4’-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2’-bipyridine has several scientific research applications:

    Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting materials.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Coordination Chemistry:

    Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging.

Mechanism of Action

The mechanism of action of 4,4’-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2’-bipyridine involves its interaction with molecular targets such as metal ions and organic molecules. The bipyridine core can coordinate with metal ions, forming stable complexes that exhibit unique electronic and photophysical properties. These interactions are crucial for its applications in catalysis, sensing, and electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis[(1E)-2-[4-(methoxy)phenyl]ethenyl]-2,2’-bipyridine
  • 4,4’-Bis[(1E)-2-[4-(ethoxy)phenyl]ethenyl]-2,2’-bipyridine
  • 4,4’-Bis[(1E)-2-[4-(butoxy)phenyl]ethenyl]-2,2’-bipyridine

Uniqueness

4,4’-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2’-bipyridine is unique due to the presence of hexyloxy substituents, which enhance its solubility and processability in organic solvents. This property makes it particularly suitable for applications in organic electronics and materials science, where solubility and film-forming ability are critical.

Properties

Molecular Formula

C38H44N2O2

Molecular Weight

560.8 g/mol

IUPAC Name

4-[2-(4-hexoxyphenyl)ethenyl]-2-[4-[2-(4-hexoxyphenyl)ethenyl]pyridin-2-yl]pyridine

InChI

InChI=1S/C38H44N2O2/c1-3-5-7-9-27-41-35-19-15-31(16-20-35)11-13-33-23-25-39-37(29-33)38-30-34(24-26-40-38)14-12-32-17-21-36(22-18-32)42-28-10-8-6-4-2/h11-26,29-30H,3-10,27-28H2,1-2H3

InChI Key

NPYGILQVQLESKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OCCCCCC

Origin of Product

United States

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